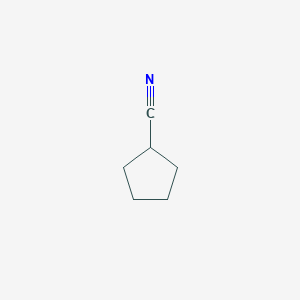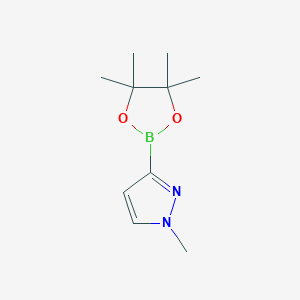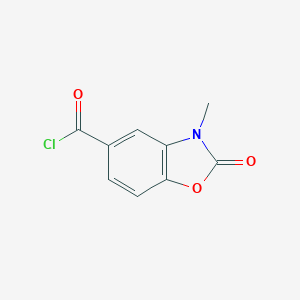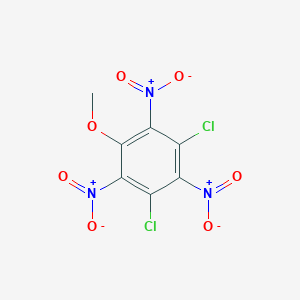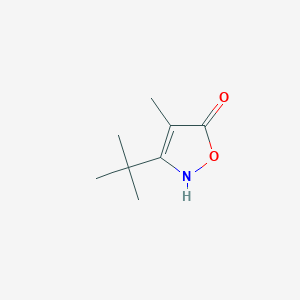
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate, which is the main excitatory neurotransmitter in the brain. TBOA has been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one acts as a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is different from the glutamate binding site. This results in a decrease in the ability of the transporter to remove glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels.
生化学的および生理学的効果
The increase in extracellular glutamate levels caused by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one can have both beneficial and detrimental effects on neuronal function. On one hand, increased glutamate levels can enhance synaptic transmission and improve cognitive function. On the other hand, excessive glutamate release can lead to excitotoxicity and neuronal damage.
実験室実験の利点と制限
One advantage of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in lab experiments is its ability to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. This allows researchers to study the specific effects of glutamate transporter inhibition on neuronal function. However, one limitation of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes. Another area of interest is the potential therapeutic applications of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in the treatment of neurological disorders such as epilepsy and stroke. Further research is needed to fully understand the effects of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one on neuronal function and to explore its potential as a therapeutic agent.
合成法
The synthesis of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one involves the reaction of tert-butylamine, methyl acrylate, and ethyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine to form 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. The synthesis method has been well-established and has been used by many researchers in the field.
科学的研究の応用
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one has been widely used in neuroscience research for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for maintaining proper neuronal function. Inhibition of glutamate transporters by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
特性
CAS番号 |
144478-95-5 |
|---|---|
製品名 |
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
3-tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h9H,1-4H3 |
InChIキー |
JTLYDAPCRXTMFG-UHFFFAOYSA-N |
SMILES |
CC1=C(NOC1=O)C(C)(C)C |
正規SMILES |
CC1=C(NOC1=O)C(C)(C)C |
同義語 |
5(2H)-Isoxazolone,3-(1,1-dimethylethyl)-4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



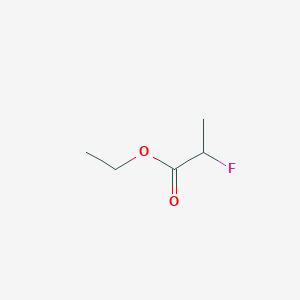
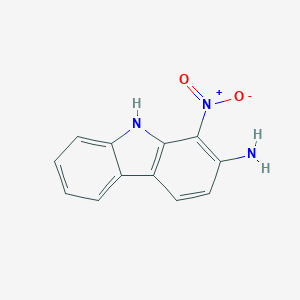
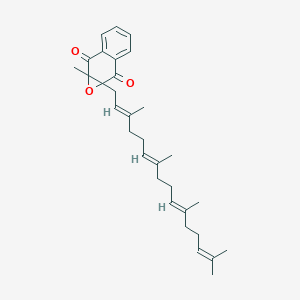
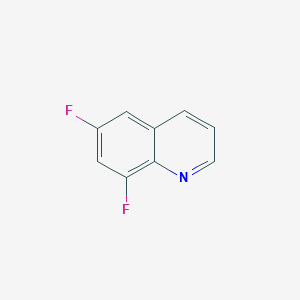
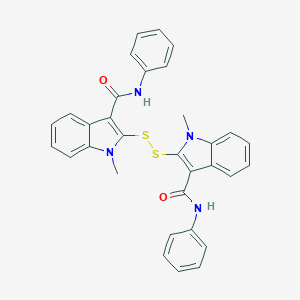
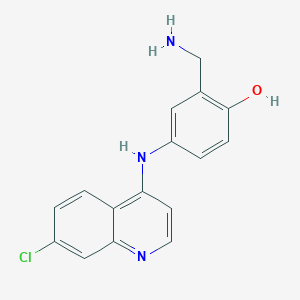
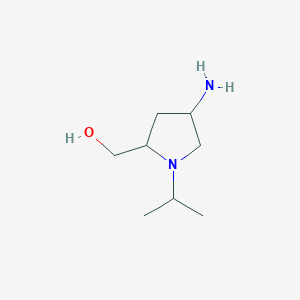
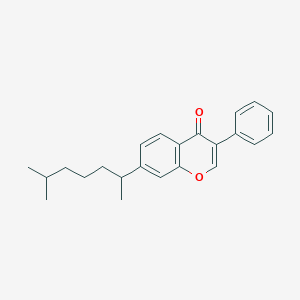
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
